molecular formula C14H9N5OS2 B277916 N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

Cat. No. B277916
M. Wt: 327.4 g/mol
InChI Key: HCVKPTVISLAGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and activation of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.

Mechanism of Action

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide binds to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B cell proliferation and survival, as well as modulation of cytokine production and immune cell trafficking.
Biochemical and physiological effects:
In preclinical studies, N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit B cell proliferation and survival, as well as modulate cytokine production and immune cell trafficking. N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has also been shown to have synergistic effects with other targeted therapies, such as venetoclax, in preclinical models of CLL.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide in lab experiments include its specificity for BTK and its ability to modulate downstream signaling pathways. However, the limitations of using N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide include its potential off-target effects and the need for further optimization of dosing and administration in clinical settings.

Future Directions

For N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide research include further evaluation of its efficacy and safety in clinical trials, as well as exploration of its potential use in combination with other targeted therapies for the treatment of B cell malignancies. Additionally, N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide may have potential applications in other autoimmune and inflammatory diseases where B cells play a critical role in disease pathogenesis.

Synthesis Methods

The synthesis of N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide involves several steps, including the preparation of starting materials, coupling reactions, and purification steps. The detailed synthesis method has been described in a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B cells.

properties

Molecular Formula

C14H9N5OS2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H9N5OS2/c20-12(11-5-2-6-21-11)16-10-4-1-3-9(7-10)13-18-19-8-15-17-14(19)22-13/h1-8H,(H,16,20)

InChI Key

HCVKPTVISLAGRT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NN4C=NN=C4S3

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NN4C=NN=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.